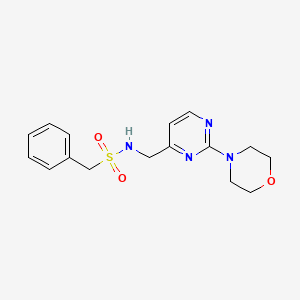
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-morpholin-4-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide, with a molecular formula of C15H18N4O3S and a molecular weight of 342.39 g/mol. Its structure features a pyrimidine ring substituted with a morpholine group and a phenylmethanesulfonamide moiety, which is crucial for its biological interactions.
This compound primarily acts as an inhibitor of the mechanistic target of rapamycin (mTOR), a key regulator in cell growth and metabolism. The interaction with mTOR modulates various cellular processes, including:
- Signal Transduction : Inhibition of mTOR affects pathways involved in protein synthesis and cell proliferation.
- Cytokine Secretion : The compound can influence immune responses by modulating cytokine release.
- Cellular Proliferation : It has potential applications in treating cancers by inhibiting tumor cell growth.
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting mTOR signaling pathways. For instance, it has demonstrated efficacy against breast cancer and leukemia models.
2. Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. By regulating cytokine production, it may offer therapeutic benefits in autoimmune diseases and inflammatory conditions.
3. Kinase Inhibition
As a kinase inhibitor, it shows promise in modulating protein kinase activities, which are critical for various cellular functions. This property makes it a candidate for further development in treating diseases characterized by aberrant kinase activity.
Case Studies
Several studies highlight the biological activity of this compound:
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIIZCPEKEANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













